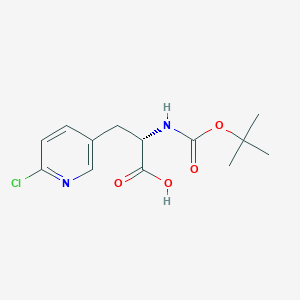
(S)-BOC-2-Chloro-5-pyridylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-BOC-2-Chloro-5-pyridylalanine is a chiral amino acid derivative that has garnered interest in various fields of scientific research. The compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a tert-butoxycarbonyl (BOC) protecting group on the amino group. This structural configuration imparts unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BOC-2-Chloro-5-pyridylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-chloro-5-pyridinecarboxylic acid.
Amidation: The carboxylic acid is converted to the corresponding amide using an appropriate amine, such as (S)-alanine.
BOC Protection: The amino group of the resulting amide is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base like triethylamine.
Hydrolysis: The amide is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-BOC-2-Chloro-5-pyridylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The amino group can participate in peptide coupling reactions using reagents like EDCI or HATU.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: EDCI or HATU in the presence of bases like DIPEA.
Major Products
Substitution: Various substituted pyridylalanine derivatives.
Deprotection: Free (S)-2-Chloro-5-pyridylalanine.
Coupling: Peptide derivatives incorporating (S)-2-Chloro-5-pyridylalanine.
Aplicaciones Científicas De Investigación
(S)-BOC-2-Chloro-5-pyridylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Incorporated into peptides and proteins to study structure-function relationships.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-BOC-2-Chloro-5-pyridylalanine involves its incorporation into peptides and proteins, where it can influence the biological activity of these molecules. The chlorine atom and pyridine ring can interact with molecular targets, affecting binding affinity and specificity. Additionally, the compound can participate in enzymatic reactions, altering metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-BOC-2-Chloro-4-pyridylalanine: Similar structure but with the chlorine atom at the 4-position.
(S)-BOC-2-Fluoro-5-pyridylalanine: Fluorine substituent instead of chlorine.
(S)-BOC-2-Bromo-5-pyridylalanine: Bromine substituent instead of chlorine.
Uniqueness
(S)-BOC-2-Chloro-5-pyridylalanine is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing novel therapeutics.
Propiedades
IUPAC Name |
(2S)-3-(6-chloropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-10(14)15-7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKIRQAIQPGNLW-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
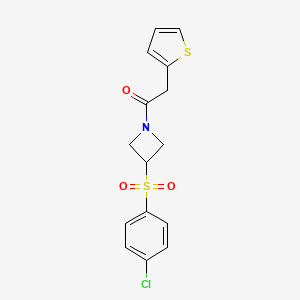
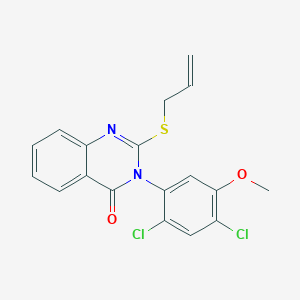
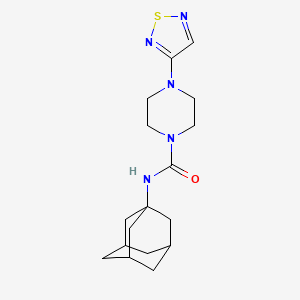
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2984459.png)
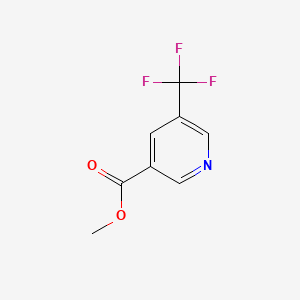
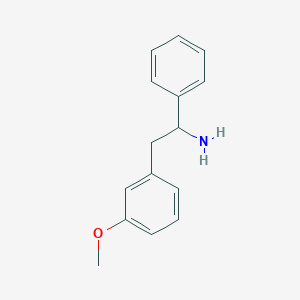
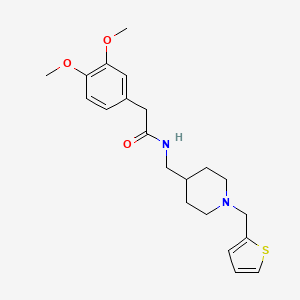
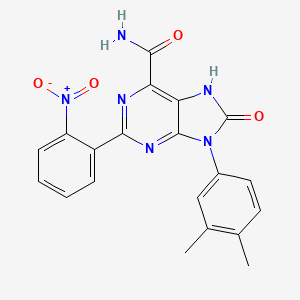
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2984465.png)
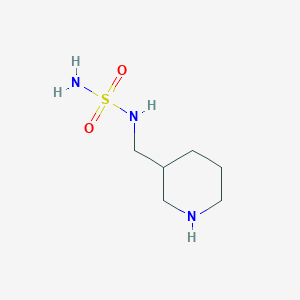

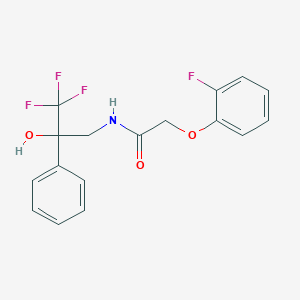
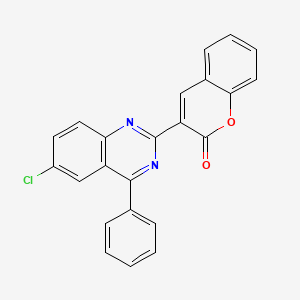
![N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2984474.png)
